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Compound of Interest

Compound Name:
2-cyano-N-(2,4-

dibromophenyl)acetamide

CAS No.: 549483-36-5

Cat. No.: B2473853 Get Quote

Executive Summary
Dibromophenyl acetamides, specifically

-(2,4-dibromophenyl)acetamide, represent a class of halogenated acetanilides exhibiting potent
biological activity. The presence of two bromine atoms on the phenyl ring imparts significant
lipophilicity (

) and metabolic stability, while the acetamide moiety serves as a critical hydrogen-bond
donor/acceptor motif. This guide details the synthetic pathways, structural determinants of
activity (SAR), and validated protocols for biological characterization.

Chemical Foundation & Synthesis
The Core Scaffold
The molecule consists of three pharmacophoric regions:

The Aromatic Head: A phenyl ring substituted with bromine at the ortho (2) and para (4)

positions.

The Linker: An amide bond (-NH-CO-) providing rigidity and H-bonding capability.

The Tail: An alkyl group (methyl in acetamide) that modulates steric bulk.
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Synthetic Protocol: Acetylation of 2,4-Dibromoaniline
Objective: Synthesize

-(2,4-dibromophenyl)acetamide with >98% purity.

Reagents:

Substrate: 2,4-Dibromoaniline (CAS: 615-57-6)

Acylating Agent: Acetic Anhydride (

) or Acetyl Chloride (

)

Catalyst/Base: Glacial Acetic Acid (for

) or Pyridine/Triethylamine (for

)

Solvent: Dichloromethane (DCM) or Ethanol

Step-by-Step Methodology:

Dissolution: In a 250 mL round-bottom flask, dissolve 10 mmol (2.51 g) of 2,4-dibromoaniline

in 20 mL of glacial acetic acid.

Expert Insight: The 2,4-dibromo substitution reduces the nucleophilicity of the aniline

nitrogen due to the electron-withdrawing inductive effect (-I) of the halogens. Heating is

often required to initiate the reaction compared to unsubstituted aniline.

Acetylation: Slowly add 12 mmol (1.2 mL) of acetic anhydride dropwise while stirring.

Safety: Perform in a fume hood; the reaction is exothermic.

Reflux: Heat the mixture to 60°C for 2 hours. Monitor via TLC (Solvent system:

Hexane:EtOAc 7:3).
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Quenching: Pour the reaction mixture into 100 mL of ice-cold water. The product will

precipitate as a white/off-white solid.

Purification: Filter the precipitate and wash with cold water (

mL) to remove excess acid. Recrystallize from Ethanol/Water (1:1) to yield needle-like
crystals.

Visualization: Synthesis Workflow

Figure 1: Synthetic pathway for N-(2,4-dibromophenyl)acetamide via acetylation.
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Structure-Activity Relationship (SAR) Analysis
The biological potency of dibromophenyl acetamides is tightly governed by the electronic and

steric environment of the phenyl ring.

The Aromatic Head (Phenyl Ring)
2,4-Dibromo Pattern (Critical):

Lipophilicity: The two bromine atoms significantly increase the partition coefficient (

). This enhances passive diffusion across bacterial cell walls and mammalian cell
membranes.

Sigma-Hole Interactions: Bromine atoms can participate in "halogen bonding" (interaction

between the electrophilic

-hole of the halogen and nucleophilic residues in the target protein).
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Metabolic Blockade: Substitution at the para position (C4) blocks cytochrome P450-

mediated hydroxylation, extending the half-life (

) of the molecule.

Positional Variance:

2,6-substitution: Often leads to steric clash with the acetamide carbonyl, forcing the amide

bond out of planarity and reducing binding affinity.

3,5-substitution: Generally less active than 2,4-isomers in antimicrobial assays, likely due

to the lack of an ortho substituent to lock the conformation.

The Linker (Acetamide -NH-CO-)
Hydrogen Bonding: The amide -NH- is a hydrogen bond donor. Alkylation (e.g.,

-methyl) typically abolishes activity, confirming the necessity of the H-bond donor for target
engagement.

Bioisosteres: Replacing the amide with a sulfonamide (

) often retains activity but alters solubility and acidity (

).

The Tail (R-Group)
Methyl (Acetamide): Optimal for steric fit in small pockets.

Halo-methyl (

,

): Converts the molecule into an alkylating agent (covalent inhibitor). While this increases
potency, it introduces toxicity due to non-specific reactivity with cellular thiols (e.g.,
Glutathione).

Visualization: SAR Map
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Figure 2: Structure-Activity Relationship (SAR) determinants of the scaffold.
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Biological Evaluation Protocols
Antimicrobial Assay (MIC Determination)
Dibromophenyl acetamides exhibit bacteriostatic activity against Gram-positive bacteria (S.

aureus, Bacillus spp.).

Method: Broth Microdilution (CLSI Standards).

Medium: Mueller-Hinton Broth (MHB).

Inoculum:

CFU/mL.

Protocol:

Stock Preparation: Dissolve compound in 100% DMSO to 10 mg/mL.

Dilution: Prepare serial 2-fold dilutions in MHB in a 96-well plate (Final range: 0.5

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b2473853?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2473853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


g/mL to 256

g/mL). Ensure final DMSO concentration is

.

Incubation: Add bacterial suspension and incubate at 37°C for 18–24 hours.

Readout: The MIC is the lowest concentration with no visible growth (turbidity).

Trustworthiness Check: Include Vancomycin as a positive control and solvent-only

(DMSO) as a negative control.

Anticancer Mechanism (Apoptosis)
Recent studies suggest these derivatives induce apoptosis in breast cancer lines (MCF-7).

Key Markers: Upregulation of Bax (pro-apoptotic), downregulation of Bcl-2 (anti-apoptotic),

and cleavage of Caspase-3.

Data Summary Table
Compound
Variant

Substituent
(Ph)

R-Group
Activity
(MIC/IC50)

Notes

Lead 2,4-diBr -CH3 High

Balanced

lipophilicity/solubi

lity.

Analog A 4-Br -CH3 Moderate

Lower

lipophilicity

reduces

penetration.

Analog B 2,4-diBr -CH2-Cl High (Toxic)

Acts as covalent

alkylator (non-

specific).

Analog C 2,4-diBr -Ph Low
Steric bulk

prevents binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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